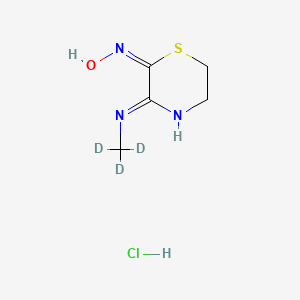

![molecular formula C10H14N2O6 B583962 [1'-13C]ribothymidine CAS No. 201996-60-3](/img/structure/B583962.png)

[1'-13C]ribothymidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

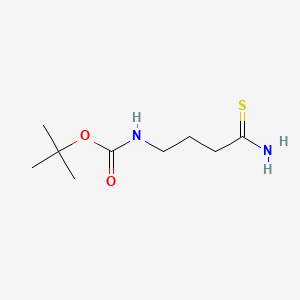

“[1’-13C]ribothymidine” is a biochemical used for proteomics research . It has a molecular formula of (13-C)C9H14N2O6 and a molecular weight of 259.22 . Ribothymidine is an endogenous methylated nucleoside found in human fluids .

Synthesis Analysis

The synthesis of ribothymidine nucleolipids has been reported in the literature . The functional utility of nucleolipids has been extended to natural nucleosides such as cytidine and ribothymidine, which facilitates the development of supramolecular gels and responsive smart materials .

Molecular Structure Analysis

The molecular structure of ribothymidine is a methyluridine having a single methyl substituent at the 5-position on the uracil ring . The molecular formula is (13-C)C9H14N2O6 .

Chemical Reactions Analysis

Chemical variations in ribothymidine nucleolipids result in significant differences in their self-assembling processes . When the fatty acid acyl chain is attached onto the cytidine (diacylated) or ribothymidine (triacylated), it does not support organogelation .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Temperature-dependent Biosynthesis in tRNA

Shigi et al. (2006) investigated the biosynthesis of 2-Thioribothymidine (s2T) in tRNA from Thermus thermophilus, highlighting the role of specific nucleosides like ribothymidine in the thermostabilization of tRNA structure. The study revealed the temperature-dependent nature of the 2-thiolation reaction, emphasizing the biological importance of ribothymidine modifications in extreme thermophilic microorganisms (Shigi et al., 2006).

Electron Attachment Dynamics in Solution

Ma et al. (2019) focused on understanding the damage to DNA via dissociative electron attachment, using ribothymidine to study electron attachment dynamics in liquid solution. This research is significant for elucidating the mechanisms of DNA damage at a fundamental level, providing insights into the interaction of electrons with nucleosides like ribothymidine (Ma et al., 2019).

Hyperpolarized Vitamin C as a Biomarker

Bohndiek et al. (2011) explored the hyperpolarization of [1-13C]-ascorbic acid and its oxidized form, highlighting the potential of using hyperpolarized 13C-labeled compounds, akin to [1'-13C]ribothymidine, as non-invasive biomarkers for imaging redox status in vivo. This research has implications for the development of novel diagnostic tools in medical research (Bohndiek et al., 2011).

NMR Spectroscopy in RNA Research

Strebitzer et al. (2018) demonstrated the use of chemical synthesis and solution NMR spectroscopy to study RNA structures, employing atom-specific 13C-labeled RNA building blocks. This method allows for probing structural ensembles of RNA, showing the importance of labeled nucleosides in understanding RNA folding and function at an atomic resolution (Strebitzer et al., 2018).

4'-Selenothymidine Synthesis

Alexander et al. (2010) reported the first synthesis of 4'-selenothymidine, a novel DNA building block, from 2-deoxy-d-ribose. This study not only expands the toolkit for DNA modification but also opens up new avenues for the development of potential anti-HIV agents, showcasing the versatility and importance of nucleoside analogs in therapeutic research (Alexander et al., 2010).

Safety and Hazards

Orientations Futures

Hyperpolarized 13C MRI, which includes [1’-13C]ribothymidine, is an emerging molecular imaging method that allows rapid, noninvasive, and pathway-specific investigation of dynamic metabolic and physiologic processes . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney .

Mécanisme D'action

Target of Action

[1’-13C]ribothymidine, also known as 5-methyluridine or ribothymidine, is a nucleoside composed of thymine and ribose . It primarily targets enzymes such as Thymidylate kinase , Uridine phosphorylase , and Thymidine kinase . These enzymes play crucial roles in nucleotide metabolism, contributing to DNA synthesis and cellular growth .

Mode of Action

The compound acts as a substrate for these enzymes. For instance, Thymidylate kinase catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), an essential step in the dTTP synthesis pathway . Similarly, Uridine phosphorylase catalyzes the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate .

Biochemical Pathways

The biochemical pathways affected by [1’-13C]ribothymidine involve the synthesis of thymidine triphosphate (dTTP), which is essential for DNA synthesis and cellular growth . The compound’s interaction with its target enzymes influences the balance between the synthesis and degradation of nucleotides, impacting the overall nucleotide pool within the cell .

Pharmacokinetics

They are metabolized by various enzymes and excreted via the kidneys .

Result of Action

The action of [1’-13C]ribothymidine results in the modulation of nucleotide metabolism, influencing DNA synthesis and cellular growth. By acting as a substrate for key enzymes, it can impact the synthesis of essential nucleotides and subsequently affect the processes that rely on these nucleotides, such as DNA replication and repair .

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of [1’-13C]ribothymidine are not well-documented. Ribothymidine, a similar compound, is known to be involved in various biological processes. For instance, it plays a role in the synthesis of tRNA

Molecular Mechanism

Ribothymidine, a related compound, is known to be involved in the reversible catabolism of deoxythymidine (dThd)/deoxyuridine (dUrd) into thymine/uracil and 2-D-deoxyribose-1-phosphate . It’s possible that [1’-13C]ribothymidine might have similar interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Ribothymidine, a related compound, is known to be involved in the catabolism of deoxythymidine (dThd)/deoxyuridine (dUrd) into thymine/uracil and 2-D-deoxyribose-1-phosphate . It’s plausible that [1’-13C]ribothymidine might be involved in similar metabolic pathways.

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRXFEITVBNRMK-MWOHCMKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[13C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

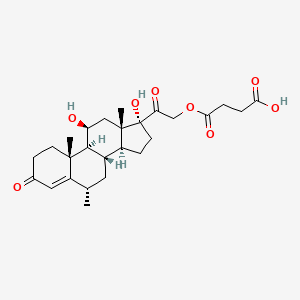

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)

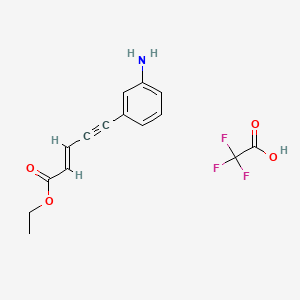

![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)